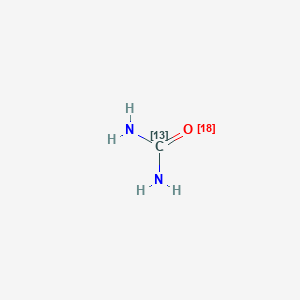
diamino(113C)methan(18O)one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diamino(113C)methan(18O)one is a compound of interest in various scientific fields due to its unique isotopic composition and potential applications. The compound features carbon-13 and oxygen-18 isotopes, which make it particularly useful in research involving isotopic labeling and tracing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diamino(113C)methan(18O)one typically involves the reaction of isotopically labeled precursors. One common method is the reaction of carbon-13 labeled formaldehyde with ammonia in the presence of oxygen-18 labeled water. The reaction is carried out under controlled conditions to ensure the incorporation of the isotopes into the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity isotopically labeled reagents and advanced reaction vessels to maintain the integrity of the isotopes. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diamino(113C)methan(18O)one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Diamino(113C)methan(18O)one has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of isotopes into biological molecules.
Medicine: Utilized in diagnostic imaging and as a tracer in pharmacokinetic studies.
Industry: Applied in the development of new materials and in quality control processes.
Mechanism of Action
The mechanism of action of diamino(113C)methan(18O)one involves its interaction with various molecular targets. The isotopic labels allow researchers to track the compound’s distribution and transformation in different systems. The pathways involved include incorporation into metabolic cycles and interaction with specific enzymes or receptors.
Comparison with Similar Compounds
Diamino(113C)methan(18O)one can be compared with other isotopically labeled compounds such as:
Diamino(12C)methan(16O)one: The non-labeled version of the compound.
Diamino(113C)methan(16O)one: Labeled with carbon-13 but not oxygen-18.
Diamino(12C)methan(18O)one: Labeled with oxygen-18 but not carbon-13.
The uniqueness of this compound lies in its dual isotopic labeling, which provides more detailed information in tracing studies compared to single-labeled compounds.
Properties
Molecular Formula |
CH4N2O |
|---|---|
Molecular Weight |
63.048 g/mol |
IUPAC Name |
diamino(113C)methan(18O)one |
InChI |
InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+1,4+2 |
InChI Key |
XSQUKJJJFZCRTK-URHJBJCFSA-N |
Isomeric SMILES |
[13C](=[18O])(N)N |
Canonical SMILES |
C(=O)(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(1-Amino-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone](/img/structure/B12053826.png)
![1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene](/img/structure/B12053833.png)
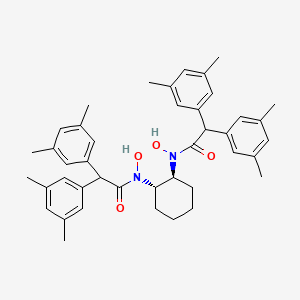
![2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12053842.png)
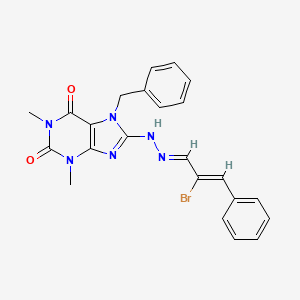

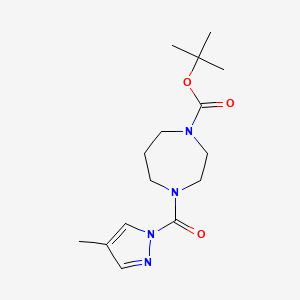
![N'-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-(3,6-diiodo-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12053880.png)

![(2S)-5-[11-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoyl]-4,8-bis[(4S)-4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B12053900.png)
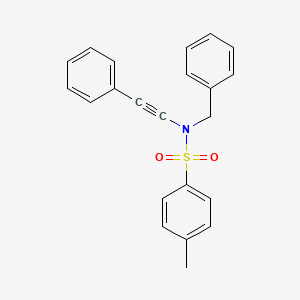
![(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid](/img/structure/B12053910.png)
